molecular formula C9H11ClN2O2 B8780530 Benzenamine, 5-chloro-N-(1-methylethyl)-2-nitro- CAS No. 101167-01-5

Benzenamine, 5-chloro-N-(1-methylethyl)-2-nitro-

Cat. No.: B8780530
CAS No.: 101167-01-5
M. Wt: 214.65 g/mol
InChI Key: RWVJQUQJUJYZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 5-chloro-N-(1-methylethyl)-2-nitro- is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 5-chloro-N-(1-methylethyl)-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 5-chloro-N-(1-methylethyl)-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

101167-01-5

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

5-chloro-2-nitro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11ClN2O2/c1-6(2)11-8-5-7(10)3-4-9(8)12(13)14/h3-6,11H,1-2H3

InChI Key

RWVJQUQJUJYZOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-chloro-2-nitroaniline (8.6 g; 0.05 mole), 2,2-dimethoxypropane (10.0 ml; 0.09 mole) and trifluoroacetic acid [TFA] (4.0 ml; 0.005 moles) were dissolved in toluene (100 ml) and stirred for 1 hr. A boron/pyridine complex (hereinafter BH3 * pyridine) (5.0 ml; 0.05 moles) was added in 1.0 ml increments. The reaction was exothermic, and the reaction progress was monitored by tlc (40%EtOAc/hexane). Additional TFA, BH3 * pyridine and 2,2-dimethoxypropane were added until the tlc indicated that the 5-chloro-2-nitroaniline was consumed. The reaction mixture was placed on a bed of silica and eluted with toluene. The product was the first major component to elute, which produced 6.6 g (61%) of a yellow crystalline solid.
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